2-(2,4-Dichlorophenyl)-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide
Description
This compound belongs to the class of 1,3-dithiolane derivatives featuring a fully oxidized dithiolane ring (1,1,3,3-tetraoxide) and a 2,4-dichlorophenyl substituent. Its methyl substituent at the 2-position may influence steric effects and reactivity.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O4S2/c1-10(8-3-2-7(11)6-9(8)12)17(13,14)4-5-18(10,15)16/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAFNDZKRKDKRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(S(=O)(=O)CCS1(=O)=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide typically involves the reaction of 2,4-dichlorobenzaldehyde with 2-methyl-1,3-dithiolane in the presence of an oxidizing agent. Common oxidizing agents used in this reaction include hydrogen peroxide or peracids. The reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetraoxide group to a dithiolane group.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dithiolane derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Comparisons
2-(4-Methoxybenzylidene)-2H-1,3-benzodithiole 1,1,3,3-tetraoxide
- Structure : Contains a benzodithiole core fused with a methoxybenzylidene group, differing from the dithiolane ring in the target compound.
- Crystal Packing: X-ray data (T = 173 K) reveals non-coplanar aromatic rings (dihedral angles: 20.4° and 18.0°) and intermolecular C–H⋯O interactions. Stacking distances range from 3.544–3.842 Å along the [100] axis .
1,3-Dithiolane,4-(chloromethyl)-2-ethyl-2-methyl-, 1,1,3,3-tetraoxide
- Structure : Shares the 1,3-dithiolane tetraoxide core but substitutes the 2,4-dichlorophenyl group with chloromethyl and ethyl groups.
- Implications : The chloromethyl group may enhance electrophilic reactivity, while ethyl groups increase lipophilicity compared to the methyl group in the target compound .
Etaconazole and Propiconazole
- Structure : Triazole-containing dioxolane derivatives with 2,4-dichlorophenyl groups.
- Function : Used as fungicides, suggesting the 2,4-dichlorophenyl moiety contributes to bioactivity. However, their dioxolane-triazole systems differ fundamentally from the dithiolane-sulfone framework of the target compound .
Physical and Chemical Properties
Biological Activity
- IUPAC Name : 2-(2,4-Dichlorophenyl)-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide
- Molecular Formula : C₈H₆Cl₂O₄S₂
- Molecular Weight : 267.17 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules and modulate various biochemical pathways. It has been shown to exhibit:
- Antioxidant Activity : The presence of dithiolane rings allows for the donation of electrons, which can neutralize free radicals and reduce oxidative stress in cells.
- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
Case Studies and Research Findings
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Anticancer Activity :
- A study demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
- Table 1: Cytotoxicity in Cancer Cell Lines
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 15 Apoptosis via caspase activation HeLa (Cervical) 20 Cell cycle arrest A549 (Lung) 10 ROS generation -
Neuroprotective Effects :
- Research has indicated that this compound can protect neuronal cells from oxidative damage. In vitro studies showed a reduction in cell death in models of neurodegeneration.
- The neuroprotective effects were attributed to the modulation of mitochondrial function and reduction of lipid peroxidation.
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Antimicrobial Activity :
- The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its efficacy was evaluated using disk diffusion assays.
- Table 2: Antimicrobial Efficacy
Microorganism Zone of Inhibition (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10
Toxicological Studies
While the biological activities are promising, toxicological assessments are crucial for evaluating safety. Preliminary studies suggest that at therapeutic doses, the compound exhibits low toxicity; however, further studies are necessary to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
